4-(tert-Butylsulfanyl)benzenecarbaldehyde

Descripción

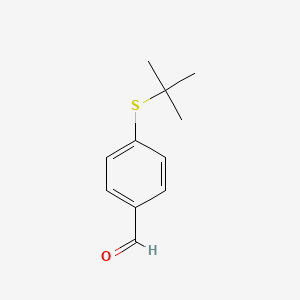

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-tert-butylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXBEPPOMHZDBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464706 | |

| Record name | 4-(tert-Butylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88357-16-8 | |

| Record name | 4-(tert-Butylsulfanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(tert-Butyl)sulphanyl]benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of 4 Tert Butylsulfanyl Benzenecarbaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde group is characterized by an electrophilic carbonyl carbon, making it a prime target for nucleophilic attack. This reactivity is the basis for numerous addition and condensation reactions.

Nucleophilic addition is a fundamental reaction of aldehydes, where a nucleophile attacks the carbonyl carbon, leading to the cleavage of the carbon-oxygen π-bond and the formation of a tetrahedral intermediate. libretexts.org This intermediate is typically protonated to yield an alcohol or can undergo further reactions to form various derivatives. The general mechanism involves the approach of the nucleophile to the electrophilic carbonyl carbon, followed by the formation of a new sigma bond and a tetrahedral alkoxide intermediate which is subsequently protonated. libretexts.orgacademie-sciences.fr

Key examples of nucleophilic addition reactions for 4-(tert-butylsulfanyl)benzenecarbaldehyde include:

Grignard and Organolithium Reactions: Reaction with organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) results in the formation of secondary alcohols after an acidic workup.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) leads to the formation of a cyanohydrin, a molecule containing both a nitrile and a hydroxyl group.

Acetal Formation: In the presence of an acid catalyst, aldehydes react with two equivalents of an alcohol to form acetals. This reaction is reversible and is often used to protect the aldehyde group during other synthetic steps.

Imine and Enamine Formation: Primary amines react with the aldehyde to form imines (Schiff bases), while secondary amines yield enamines. These reactions are crucial in various synthetic pathways. masterorganicchemistry.com

Table 1: Nucleophilic Addition Reactions and Derivative Formation

| Nucleophile | Reagent Example | Product Class | Resulting Functional Group |

|---|---|---|---|

| Organometallic | Ethylmagnesium bromide (EtMgBr) | Secondary Alcohol | -CH(OH)CH₂CH₃ |

| Cyanide | Potassium cyanide (KCN) / H⁺ | Cyanohydrin | -CH(OH)CN |

| Alcohol | Ethanol (EtOH) / H⁺ | Acetal | -CH(OCH₂CH₃)₂ |

| Primary Amine | Methylamine (CH₃NH₂) | Imine (Schiff Base) | -CH=NCH₃ |

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. leah4sci.com

Oxidation: The oxidation of the aldehyde functional group to a carboxylic acid can be accomplished using a variety of strong oxidizing agents. This transformation results in the formation of 4-(tert-butylsulfanyl)benzoic acid. Common reagents for this purpose include:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid.

Tollens' reagent ([Ag(NH₃)₂]⁺), which provides a mild method for oxidation and is used as a chemical test for aldehydes. leah4sci.com

Reduction: The reduction of the aldehyde group yields the corresponding primary alcohol, 4-(tert-butylsulfanyl)benzyl alcohol. This is a common transformation in organic synthesis and can be achieved with several reducing agents: elte.hu

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that readily reduces aldehydes and ketones. leah4sci.com

Lithium aluminum hydride (LiAlH₄): A much stronger and less selective reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids. leah4sci.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni).

Table 2: Oxidation and Reduction of the Aldehyde Group

| Transformation | Reagent | Product |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | 4-(tert-Butylsulfanyl)benzoic acid |

| Oxidation | Tollens' Reagent ([Ag(NH₃)₂]⁺) | 4-(tert-Butylsulfanyl)benzoic acid |

| Reduction | Sodium borohydride (NaBH₄) | 4-(tert-Butylsulfanyl)benzyl alcohol |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 4-(tert-Butylsulfanyl)benzyl alcohol |

Condensation reactions are a class of reactions in which two molecules combine, often with the loss of a small molecule like water. Since this compound lacks α-hydrogens, it cannot undergo self-condensation via an aldol (B89426) reaction. However, it can participate as the electrophilic partner in crossed-aldol or Claisen-Schmidt condensations.

Claisen-Schmidt Condensation: This reaction involves an aromatic aldehyde (without α-hydrogens) and an aliphatic aldehyde or ketone (with α-hydrogens) in the presence of a base (e.g., NaOH). The reaction of this compound with a ketone like acetone (B3395972) would yield an α,β-unsaturated ketone.

Knoevenagel Condensation: This is the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base such as an amine. For instance, reacting this compound with diethyl malonate in the presence of piperidine (B6355638) would lead to the formation of a substituted alkene after decarboxylation.

These condensation reactions are powerful tools for forming new carbon-carbon double bonds. nih.govresearchgate.net

Table 3: Condensation Reactions

| Reaction Type | Reactant | Product Type |

|---|---|---|

| Claisen-Schmidt | Acetone | α,β-Unsaturated Ketone |

| Knoevenagel | Diethyl malonate | Substituted Alkene (Cinnamic acid derivative) |

Reactions Involving the Phenyl Ring and Substituents

The phenyl ring of this compound is susceptible to electrophilic attack, and the sulfur atom of the tert-butylsulfanyl group can be oxidized.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. uomustansiriyah.edu.iq The regiochemical outcome of such reactions on a substituted benzene ring is determined by the electronic properties of the existing substituents. libretexts.org

In this compound, there are two substituents to consider:

Aldehyde group (-CHO): This is a moderately deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position.

tert-Butylsulfanyl group (-S-tBu): The sulfur atom has lone pairs of electrons that can be donated to the ring through resonance, making it an activating group. It directs incoming electrophiles to the ortho and para positions.

Since the two groups are in a para relationship, their directing effects must be considered together. The powerful ortho, para-directing effect of the activating tert-butylsulfanyl group overrides the meta-directing effect of the deactivating aldehyde group. The positions ortho to the tert-butylsulfanyl group are also meta to the aldehyde group. Therefore, electrophilic substitution is strongly favored at the positions labeled C-2 and C-6.

Common EAS reactions include:

Nitration: (HNO₃/H₂SO₄) introduces a nitro group (-NO₂).

Halogenation: (Br₂/FeBr₃ or Cl₂/AlCl₃) introduces a halogen atom (-Br or -Cl).

Sulfonation: (SO₃/H₂SO₄) introduces a sulfonic acid group (-SO₃H). uomustansiriyah.edu.iq

Friedel-Crafts Acylation: (RCOCl/AlCl₃) introduces an acyl group (-COR). msu.edu

Table 4: Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-(tert-butylsulfanyl)benzenecarbaldehyde |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-(tert-butylsulfanyl)benzenecarbaldehyde |

| Sulfonation | SO₃, H₂SO₄ | 2-Formyl-5-(tert-butylsulfanyl)benzenesulfonic acid |

The sulfur atom in the tert-butylsulfanyl group is in its lowest oxidation state and can be oxidized to form a sulfoxide (B87167) and subsequently a sulfone. These transformations can significantly alter the electronic properties of the substituent.

Oxidation to Sulfoxide: Using a mild oxidizing agent, such as one equivalent of hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), the sulfide (B99878) can be selectively oxidized to 4-(tert-butylsulfinyl)benzenecarbaldehyde.

Oxidation to Sulfone: The use of stronger oxidizing conditions, such as excess hydrogen peroxide or potassium permanganate, will oxidize the sulfide or the sulfoxide to the corresponding sulfone, 4-(tert-butylsulfonyl)benzenecarbaldehyde. The sulfonyl group (-SO₂R) is a very strong electron-withdrawing group. psu.edu

These oxidations convert the activating, ortho, para-directing -S-tBu group into the deactivating, meta-directing -SO-tBu and -SO₂-tBu groups, which would fundamentally change the reactivity of the aromatic ring in subsequent EAS reactions.

Reaction Kinetics and Mechanistic Investigations

The reactivity of this compound is primarily dictated by the interplay of the aldehyde functional group and the electron-donating nature of the para-substituted tert-butylsulfanyl group. This substituent influences the electron density at the carbonyl carbon and the stability of reaction intermediates.

Kinetic studies on the oxidation of various para-substituted benzaldehydes have shown that electron-donating groups can influence the reaction rate. For instance, in the oxidation of benzaldehydes, the presence of an electron-donating group can facilitate the reaction by stabilizing a positively charged transition state. The tert-butylsulfanyl group, being electron-donating through resonance, is expected to increase the rate of reactions where the benzaldehyde (B42025) acts as a nucleophile or where a positive charge develops on the aromatic ring during the reaction.

Conversely, in reactions where the aldehyde is the electrophile, such as in nucleophilic addition reactions, the electron-donating tert-butylsulfanyl group would decrease the electrophilicity of the carbonyl carbon, thus slowing down the reaction rate compared to unsubstituted benzaldehyde. This is supported by kinetic studies on the Wittig-Horner reaction of substituted benzaldehydes, where electron-withdrawing groups were found to accelerate the reaction. arkat-usa.org

The mechanism of many reactions involving benzaldehydes, such as their oxidation to benzoic acids, often involves the initial formation of a hydrate, followed by the rate-determining step which can be the cleavage of the aldehydic C-H bond. acs.org A substantial kinetic isotope effect observed in the oxidation of [²H]benzaldehyde (PhCDO) supports the cleavage of this bond in the rate-determining step. acs.org

Illustrative Data on Reaction Kinetics of Analogous Substituted Benzaldehydes:

The following interactive table provides hypothetical kinetic data for a generic nucleophilic addition reaction to illustrate the expected influence of the tert-butylsulfanyl substituent compared to other groups. The rate constants are relative to benzaldehyde.

| Substituent (at para-position) | Relative Rate Constant (k_rel) | Expected Influence on Electrophilicity |

| -NO₂ | 15.2 | Strongly Decreased |

| -Cl | 2.5 | Moderately Decreased |

| -H | 1.0 | Baseline |

| -CH₃ | 0.6 | Moderately Increased |

| -S(t-Bu) | ~0.4 | Increased |

| -OCH₃ | 0.3 | Strongly Increased |

This data is illustrative and intended to show the general trend of substituent effects on the rate of nucleophilic addition to benzaldehyde.

Radical Reaction Pathways in this compound Chemistry

The presence of both a benzylic hydrogen (on the aldehyde group) and a sulfur atom with lone pairs of electrons makes this compound susceptible to various radical reaction pathways.

The aldehydic hydrogen is prone to abstraction by radical species, leading to the formation of a benzoyl radical. Benzylic C-H bonds are generally weaker than other sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.com The stability of the benzoyl radical formed from this compound would be further enhanced by the electron-donating tert-butylsulfanyl group through resonance delocalization of the unpaired electron.

A plausible radical reaction pathway is initiated by a radical initiator (e.g., peroxides), which abstracts the aldehydic hydrogen to form a resonance-stabilized benzoyl radical. This radical can then participate in various subsequent reactions, such as addition to alkenes or coupling with other radicals. The oxidation of alkylarenes can proceed through a radical mechanism, where a hydrogen atom is abstracted from the benzylic position to give a benzyl (B1604629) radical, which is then oxidized to a ketone or carboxylic acid. mdpi.com

The sulfur atom in the tert-butylsulfanyl group can also be a site for radical reactions. Aryl tert-butyl sulfides can undergo reactions involving the sulfur atom. For example, the oxidation of aryl tert-butyl sulfoxides, which can be formed from the corresponding sulfides, can proceed via radical cations, leading to C-S bond cleavage. lookchem.com While the direct radical reactions on the sulfide are less common, the sulfur atom can influence the stability of radicals formed elsewhere in the molecule.

Potential Radical Intermediates in the Chemistry of this compound:

| Radical Intermediate | Structure | Factors Influencing Stability | Plausible Formation Pathway |

| Benzoyl Radical | Resonance delocalization over the aromatic ring and carbonyl group; Electron-donating effect of the -S(t-Bu) group. | Hydrogen abstraction from the aldehyde group by a radical initiator. | |

| Sulfur-centered Radical Cation | Delocalization of the positive charge and unpaired electron over the sulfur atom and the aromatic ring. | One-electron oxidation of the sulfur atom. | |

| Benzylic Radical (from hypothetical side-chain) | Resonance stabilization with the aromatic ring. | Hydrogen abstraction from a carbon adjacent to the ring (if an alkyl chain were present). libretexts.org |

This table presents plausible radical intermediates based on the structure of this compound and general principles of radical chemistry.

In the presence of initiators like di-tert-butyl peroxide, it is conceivable that a tert-butoxy (B1229062) radical could abstract the aldehydic hydrogen, initiating a radical chain reaction. nih.gov Furthermore, under certain conditions, homolytic cleavage of the C-S bond could occur, although this is generally less favorable than the abstraction of the weakly bound aldehydic hydrogen.

Advanced Spectroscopic and Structural Characterization of 4 Tert Butylsulfanyl Benzenecarbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. While ¹H and ¹³C NMR spectra for 4-(tert-Butylsulfanyl)benzenecarbaldehyde have been recorded, detailed experimental data such as chemical shifts and coupling constants are not widely available in published literature. However, based on the molecular structure, a prediction of the expected NMR signals can be made.

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the tert-butyl group. The aldehydic proton should appear as a singlet far downfield. The aromatic protons, due to the para-substitution pattern, are expected to appear as a pair of doublets (an AA'BB' system). The nine protons of the tert-butyl group should appear as a sharp singlet upfield.

The ¹³C NMR spectrum will show signals for each unique carbon atom. The carbonyl carbon of the aldehyde group will have the largest chemical shift. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the electron-donating sulfur atom and the electron-withdrawing aldehyde group. The quaternary and methyl carbons of the tert-butyl group will be found in the aliphatic region.

Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet | 1H |

| Aromatic (ortho to -CHO) | 7.7 - 7.9 | Doublet | 2H |

| Aromatic (ortho to -S-tBu) | 7.4 - 7.6 | Doublet | 2H |

| tert-Butyl (-C(CH₃)₃) | 1.3 - 1.5 | Singlet | 9H |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 193 |

| Aromatic (C-S) | 145 - 150 |

| Aromatic (C-CHO) | 135 - 138 |

| Aromatic (CH, ortho to -CHO) | 129 - 131 |

| Aromatic (CH, ortho to -S-tBu) | 125 - 128 |

| tert-Butyl (Quaternary C) | 45 - 50 |

| tert-Butyl (CH₃) | 30 - 32 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. Specific experimental IR and Raman data for this compound are not available in the surveyed literature. Nevertheless, the expected characteristic absorption bands can be predicted from its structure.

Key expected vibrations include a strong C=O stretch from the aldehyde, C-H stretching from the aromatic ring, aldehyde, and tert-butyl groups, and vibrations associated with the C-S bond. The conjugation of the aldehyde with the phenyl ring is expected to shift the C=O stretching frequency to a lower wavenumber compared to a non-conjugated aldehyde. vscht.cz

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (tert-Butyl) | Stretch | 2970 - 2860 | Strong |

| Aldehyde C-H | Stretch | 2850 - 2810 and 2750 - 2710 | Medium, Two Bands |

| Carbonyl (C=O) | Stretch | 1700 - 1680 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| C-S | Stretch | 700 - 600 | Weak to Medium |

Electronic Absorption (UV/Vis) and Photoluminescence (PL) Spectroscopy

Electronic absorption (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. Photoluminescence (PL) spectroscopy measures the light emitted from a molecule after it absorbs light, offering insights into its excited state properties.

No specific experimental UV/Vis absorption or photoluminescence data for this compound could be located in the searched scientific literature. The molecule contains a benzaldehyde (B42025) chromophore, which is expected to exhibit π → π* transitions characteristic of conjugated aromatic systems. The presence of the sulfur atom as a substituent with lone pair electrons may also lead to n → π* transitions and could influence the position and intensity of the absorption maxima.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis. While the full experimental spectrum is not detailed, an electron ionization mass spectrum for this compound is available in the NIST database.

The molecular formula of this compound is C₁₁H₁₄OS, with a molecular weight of approximately 194.30 g/mol . The mass spectrum is expected to show a distinct molecular ion peak [M]⁺ at m/z 194.

The fragmentation pattern for aromatic aldehydes and thioethers is well-established. nptel.ac.inmiamioh.eduCommon fragmentation pathways for this molecule would likely include:

Loss of a hydrogen radical (-H•) from the aldehyde group to form a stable acylium ion [M-1]⁺.

Loss of the formyl radical (-•CHO) to yield an [M-29]⁺ fragment. libretexts.org* Alpha-cleavage at the sulfur atom, leading to the loss of a tert-butyl radical (•C(CH₃)₃) to give an [M-57]⁺ fragment.

Fragmentation of the tert-butyl group itself, leading to the loss of isobutylene.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 194 | [C₁₁H₁₄OS]⁺ | (Molecular Ion) |

| 193 | [C₁₁H₁₃OS]⁺ | H• |

| 165 | [C₁₀H₁₃S]⁺ | •CHO |

| 137 | [C₇H₅OS]⁺ | •C(CH₃)₃ |

| 77 | [C₆H₅]⁺ | C₅H₉OS |

| 57 | [C(CH₃)₃]⁺ | C₇H₅OS• |

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate bond lengths, bond angles, and intermolecular interactions.

A search of the crystallographic literature and databases did not yield any results for the single-crystal X-ray structure of this compound. Therefore, detailed experimental data on its solid-state conformation, crystal packing, and specific intramolecular dimensions are not currently available. If such a study were performed, it would reveal the planarity of the benzaldehyde moiety, the conformation of the bulky tert-butylsulfanyl group relative to the aromatic ring, and any significant intermolecular forces, such as C-H···O or C-H···π interactions, that govern the crystal lattice.

Computational Chemistry and Theoretical Studies on 4 Tert Butylsulfanyl Benzenecarbaldehyde

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(tert-Butylsulfanyl)benzenecarbaldehyde, these calculations would typically be performed using methods like Hartree-Fock (HF) or post-Hartree-Fock methods, often in conjunction with various basis sets to achieve the desired balance of accuracy and computational cost.

Such studies would yield precise data on the molecule's three-dimensional structure. Key parameters, including bond lengths, bond angles, and dihedral angles, would be determined for the ground state geometry. This information is crucial for understanding the steric and electronic effects of the tert-butylsulfanyl and carbaldehyde groups on the benzene (B151609) ring.

Furthermore, these calculations would provide insights into the electronic structure, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the resulting electrostatic potential map. This data is foundational for predicting the molecule's reactivity and spectroscopic properties.

Table 5.1.1: Hypothetical Optimized Geometrical Parameters for this compound. (Note: This table is for illustrative purposes only, as specific research data is unavailable.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(ring)-S | --- |

| Bond Length | S-C(tert-butyl) | --- |

| Bond Length | C(ring)-C(aldehyde) | --- |

| Bond Length | C(aldehyde)=O | --- |

| Bond Angle | C-S-C | --- |

| Bond Angle | C-C(ring)-C(aldehyde) | --- |

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that offers a good compromise between accuracy and computational expense for studying medium-sized organic molecules. DFT calculations are particularly powerful for predicting chemical reactivity.

For this compound, DFT would be used to calculate a range of reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical; a small HOMO-LUMO gap generally indicates higher reactivity. The distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Other DFT-derived parameters, such as global reactivity descriptors (e.g., chemical hardness, softness, and electronegativity) and local reactivity descriptors (e.g., Fukui functions and Mulliken atomic charges), would provide a more detailed picture of the molecule's reactivity. For instance, the Fukui function can pinpoint specific atoms within the molecule that are most susceptible to attack by different types of reagents.

Table 5.2.1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound. (Note: This table is for illustrative purposes only, as specific research data is unavailable.)

| Descriptor | Value (arbitrary units) |

|---|---|

| HOMO Energy | --- |

| LUMO Energy | --- |

| HOMO-LUMO Gap | --- |

| Chemical Hardness (η) | --- |

| Electronegativity (χ) | --- |

| Mulliken Charge on S | --- |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation of this compound, typically in a solvent box (e.g., water or an organic solvent), would provide insights into its behavior in a condensed phase.

These simulations could reveal how the molecule interacts with itself and with solvent molecules. Key intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, would be analyzed. The simulations would also provide information on the molecule's conformational flexibility and how it explores different shapes over time.

By analyzing the trajectories from an MD simulation, properties like the radial distribution function could be calculated to understand the solvation shell structure around the molecule. This information is valuable for predicting physical properties like solubility and for understanding how the molecule behaves in a biological environment.

In Silico Modeling of Biological Interactions and Binding

In silico modeling, particularly molecular docking, is a powerful tool for predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. This technique involves computationally placing the molecule into the binding site of a receptor to predict its binding orientation and affinity.

A typical molecular docking study would involve preparing the 3D structures of both the ligand (this compound) and the target protein. The docking algorithm would then explore various possible binding poses and score them based on factors like intermolecular energies. The results could suggest potential biological activities for the compound and guide further experimental studies. For example, docking could be used to screen the compound against a panel of enzymes to identify potential targets for drug development.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively.

To develop a QSAR or QSPR model for derivatives of this compound, a dataset of structurally related compounds with measured biological activity (for QSAR) or a physical property (for QSPR) would be required. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can encode information about the molecule's topology, geometry, and electronic properties.

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical equation linking the descriptors to the observed activity or property. A robust QSAR/QSPR model could then be used to predict the activity or properties of new, untested compounds, thereby accelerating the process of chemical design and discovery.

Applications of 4 Tert Butylsulfanyl Benzenecarbaldehyde in Contemporary Research

Role as a Versatile Synthetic Intermediate and Building Block

The chemical architecture of 4-(tert-Butylsulfanyl)benzenecarbaldehyde makes it a highly adaptable component in the synthesis of more complex molecules. Its utility stems from the predictable and high-yielding reactions of the aldehyde functional group, which can be readily transformed into a wide array of other functionalities.

Synthesis of Complex Organic Architectures

As a synthetic intermediate, this compound provides a scaffold upon which intricate molecular structures can be assembled. The aldehyde group is a key reactive center for forming new carbon-carbon and carbon-heteroatom bonds. Classic organic reactions such as the Wittig reaction, Grignard reactions, and aldol (B89426) condensations can be employed to extend the carbon chain or introduce new functional groups. The presence of the tert-butylsulfanyl group can sterically direct these reactions and modify the electronic properties of the benzene (B151609) ring, influencing the regioselectivity of further aromatic substitutions.

Precursors for Heterocyclic Compound Synthesis

A significant application of this compound is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and functional materials. The aldehyde group can readily participate in condensation reactions with compounds containing amines, hydrazines, or active methylene (B1212753) groups to form a variety of heterocyclic rings. For instance, in a manner analogous to related thioether-substituted benzaldehydes, it can be used in the synthesis of piperazine (B1678402) derivatives. One such synthesis involves the electrophilic substitution reaction of a piperazine precursor with a benzaldehyde (B42025) derivative, indicating the potential for this compound to be used in similar synthetic strategies to create complex nitrogen-containing heterocycles. connectjournals.com

Contributions to Materials Science and Polymer Chemistry

The unique properties conferred by the tert-butylsulfanyl group, such as increased solubility in organic solvents and potential for thermal stability, make this compound an attractive candidate for applications in materials science.

Functional Monomers for Polymer Synthesis

The aldehyde functionality of this compound allows it to be utilized as a functional monomer in polymerization reactions. It can undergo condensation polymerization with various co-monomers to produce polymers with tailored properties. The bulky tert-butyl group within the tert-butylsulfanyl moiety can influence the polymer's morphology and prevent close chain packing, potentially leading to materials with higher free volume and altered mechanical or thermal properties.

Precursors for Advanced Coatings and Surface Treatments

The reactivity of the aldehyde group can be exploited for the development of advanced coatings and surface treatments. Aldehydes are known to react with various functional groups, such as amines and hydroxyls, which are often present on the surfaces of materials. This reactivity allows for the covalent grafting of molecules derived from this compound onto surfaces, thereby modifying their properties. The tert-butylsulfanyl group can impart hydrophobicity or other specific functionalities to the surface, leading to applications in areas such as anti-fouling coatings or specialized surface finishes.

Nanomaterial Integration Strategies

In the realm of nanotechnology, the functional groups of this compound offer a means to functionalize and integrate nanomaterials. The aldehyde group can be used to attach these molecules to the surface of nanoparticles, quantum dots, or carbon nanotubes. This surface modification can improve the dispersibility of the nanomaterials in various media, prevent aggregation, and introduce specific functionalities for sensing, catalysis, or biomedical applications. The sulfur atom in the tert-butylsulfanyl group may also exhibit affinity for certain metal surfaces, providing an additional mechanism for anchoring onto metallic nanoparticles.

Catalytic Applications of this compound Derivatives

The aldehyde functional group and the sulfur-containing substituent provide two distinct points for chemical modification, enabling the synthesis of diverse derivatives for catalytic applications. These derivatives can be employed in both soluble (homogeneous) and immobilized (heterogeneous) catalytic systems, driving a variety of chemical transformations.

Derivatives of this compound are promising candidates for the development of ligands in homogeneous catalysis. In these systems, the catalyst is dissolved in the same phase as the reactants, often leading to high activity and selectivity. The sulfur atom in the tert-butylsulfanyl group can act as a soft donor for transition metal centers, while the aldehyde can be transformed into other coordinating groups like imines or alcohols.

Research on analogous structures has shown that benzaldehyde derivatives can be incorporated into complex ligands for various metal-catalyzed reactions. For instance, durable homogeneous catalysts have been developed from tripodal zirconium and hafnium isopropoxides for the reductive etherification of benzaldehyde derivatives, demonstrating their robustness for biomass transformations. osti.gov These systems operate efficiently in "green" solvents like isopropanol, highlighting a sustainable approach to chemical synthesis. osti.gov By modifying this compound, ligands could be designed to fine-tune the electronic and steric environment of a metal catalyst, thereby influencing the outcome of reactions such as cross-coupling, hydrogenation, or polymerization.

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, derivatives of this compound can be immobilized onto solid supports. d-nb.inforsc.org This process, known as heterogenization, combines the high selectivity of molecular catalysts with the practical advantages of solid catalysts. d-nb.inforsc.org

Several strategies can be employed for immobilization:

Covalent Attachment: The aldehyde group can be used to form a covalent bond with a functionalized support, such as amine-modified silica (B1680970) or polymers. researchgate.netnih.gov

Ligand-First Binding: A ligand synthesized from the benzaldehyde derivative can be attached to a support before introducing the metal center. rsc.org

Incorporation into Frameworks: The derivative could serve as a building block for metal-organic frameworks (MOFs), where the molecule acts as an organic linker connecting metal nodes. nih.gov MOFs offer a highly porous and crystalline structure, providing well-defined active sites for catalysis. nih.gov

These heterogeneous catalysts can be applied in various reactions, including acetalization of benzaldehydes over lanthanide-based MOFs and aldol reactions catalyzed by immobilized L-proline. d-nb.infonih.gov The solid support not only facilitates catalyst recovery but can also prevent catalyst decomposition by impeding bimolecular interactions. rsc.org

Derivatives of this compound are being explored for their utility in mediating specific and important chemical reactions, particularly oxidations and condensations.

Oxidation Reactions: The selective oxidation of substrates to form aldehydes is a critical industrial process. Research has focused on developing efficient catalysts for these transformations. For example, the oxidation of 4-tert-butyltoluene (B18130) to 4-tert-butylbenzaldehyde (B1265539) has been achieved using cobalt-modified zeolites. researchgate.net Similarly, heterogeneous catalysts based on metal-organic frameworks and other supported metals have been used for the selective oxidation of styrene (B11656) to benzaldehyde. mdpi.com Derivatives of this compound could be used to create catalysts that mediate the oxidation of alcohols and alkylbenzenes to valuable carbonyl compounds. rsc.org

Condensation Reactions: Aldol condensation is a fundamental carbon-carbon bond-forming reaction. Studies have investigated the use of solid base catalysts, such as modified hydrotalcites, for the aldol condensation of benzaldehyde with acetophenone. researchgate.net The aldehyde functionality of this compound makes its derivatives suitable substrates or catalyst components for such transformations, leading to the synthesis of more complex molecular architectures. nih.govmdpi.com

| Catalytic Transformation | Catalyst System Type | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| Oxidation | Heterogeneous (CoAPO-5 Zeolite) | 4-tert-butyltoluene | 4-tert-butylbenzaldehyde | researchgate.net |

| Acetalization | Heterogeneous (Lanthanide MOF) | Benzaldehyde | Benzaldehyde dimethyl acetal | nih.gov |

| Aldol Condensation | Heterogeneous (Solid Base) | Benzaldehyde and Acetophenone | Chalcone | researchgate.net |

| Reductive Etherification | Homogeneous (Zr/Hf-POSS Complex) | 4-methoxybenzaldehyde | 4-methoxybenzyl isopropyl ether | osti.gov |

Q & A

Q. Table 1: Example Synthesis Parameters

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Hydrazide + Aldehyde | Propan-2-ol | Reflux | 5 h | 71–95% |

| Semicarbazide | Ethanol | Reflux | 10 h | 68% |

Advanced: How can computational modeling and crystallography resolve steric effects in derivatives of this compound?

Answer:

- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to determine bond angles and torsional strains. For example, the tert-butyl group introduces steric hindrance, affecting molecular packing .

- Computational Tools : Perform DFT calculations (e.g., Gaussian or ORCA) to model electronic environments and predict reactivity. Compare optimized geometries with crystallographic data to validate models .

Q. Key Parameters :

- Disorder in crystal structures (common with bulky substituents) requires careful refinement.

- Data-to-parameter ratios >10:1 ensure reliable models .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Answer:

- NMR :

- 1H NMR : Look for aldehyde proton at ~9.8–10.0 ppm (singlet). tert-Butyl protons appear as a singlet at ~1.3 ppm.

- 13C NMR : Aldehyde carbon at ~190–200 ppm; aromatic carbons in the 120–140 ppm range.

- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-S stretch at ~600–700 cm⁻¹ .

- Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]+) and fragmentation patterns.

Q. Table 2: Typical Spectral Data

| Technique | Key Signals | Reference |

|---|---|---|

| 1H NMR (CDCl₃) | δ 10.0 (s, 1H, CHO) | |

| IR | 1705 cm⁻¹ (C=O) |

Advanced: How to address contradictions in reactivity data between experimental and computational studies?

Answer:

- Cross-Validation : Compare experimental kinetics (e.g., Arrhenius plots) with computational activation energies. Discrepancies may arise from solvent effects or approximations in DFT functionals.

- Iterative Refinement : Adjust computational models (e.g., include explicit solvent molecules) to better match observed outcomes. Use tools like COSMO-RS for solvation effects .

- Case Study : If a reaction proceeds faster than predicted, evaluate steric accessibility of the tert-butyl group via molecular dynamics simulations .

Basic: What are the solubility and stability considerations for this compound under storage?

Answer:

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Insoluble in water due to the hydrophobic tert-butyl group .

- Stability : Store at 2–8°C under inert atmosphere (N₂/Ar) to prevent oxidation of the aldehyde group. Degradation can be monitored via periodic NMR or HPLC .

Advanced: How to design a study investigating the compound’s role in catalytic cycles or as a ligand?

Answer:

- Ligand Synthesis : React with transition metals (e.g., Pd, Cu) under inert conditions. Monitor coordination via UV-Vis (d-d transitions) or EPR for paramagnetic complexes.

- Catalytic Testing : Use Heck or Suzuki coupling reactions. Compare turnover frequencies (TOF) with/without the tert-butyl group to assess steric impact .

- Mechanistic Probes : Isotopic labeling (e.g., 13C-aldehyde) to track reaction pathways via in-situ NMR .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Gloves, lab coat, and goggles. Use fume hoods due to volatility (boiling point ~279.9°C) .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult SDS for specific antidotes .

Advanced: How to reconcile conflicting crystallographic data from different research groups?

Answer:

- Data Reanalysis : Reprocess raw diffraction data using updated software (e.g., SHELXL-2018) to check for refinement errors.

- Validation Tools : Use checkCIF/PLATON to identify outliers in bond lengths/angles. Discrepancies >3σ warrant re-examination .

- Collaborative Efforts : Share datasets via repositories like CCDC to enable peer validation .

Basic: What are the key challenges in purifying this compound?

Answer:

- Chromatography : Use silica gel columns with hexane/ethyl acetate (3:1). The tert-butyl group increases retention time.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals. Monitor melting point (literature range: 82–85°C) to confirm purity .

Advanced: How can high-throughput screening (HTS) accelerate derivative synthesis?

Answer:

- Automated Platforms : Use liquid handlers for parallel reactions (e.g., 96-well plates). Screen conditions (solvent, catalyst, temp) via robotic systems.

- Analytical Integration : Couple HTS with LC-MS for rapid product identification. Prioritize derivatives with >90% yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.